(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol
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Overview
Description
(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol is a chemical compound with the molecular formula C9H8ClNOS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with chloro- and nitro-substituted groups . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with proteins like bovine serum albumin and human leukemia inhibitory factor, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds like tetrahydrothieno[2,3-c]pyridin-2-yl derivatives share a similar core structure and exhibit comparable biological activities.
Isoxazolopyridines: These compounds contain an isoxazole ring fused to a pyridine ring and have similar aromatic properties.
Uniqueness
(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClNOS |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(5-chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H8ClNOS/c1-5-6-2-9(10)11-3-7(6)13-8(5)4-12/h2-3,12H,4H2,1H3 |
InChI Key |
FZXRLTKBEPCBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CN=C(C=C12)Cl)CO |
Origin of Product |
United States |
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